

# An In-Depth Technical Guide to 3-(Dimethylamino)benzaldehyde: Properties, Synthesis, and Applications

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## Compound of Interest

3-  
Compound Name: *[(Dimethylamino)methyl]benzaldehyde*  
Cat. No.: B1340118

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## Introduction

3-(Dimethylamino)benzaldehyde is an aromatic organic compound that serves as a versatile and valuable intermediate in synthetic chemistry. Characterized by a benzaldehyde core substituted with a dimethylamino group at the meta-position, its unique electronic properties make it a crucial building block in the development of a wide array of specialized molecules. For researchers, scientists, and professionals in drug development, understanding the physicochemical properties, reactivity, and handling of this reagent is fundamental to its effective application. This guide provides a comprehensive technical overview of 3-(Dimethylamino)benzaldehyde, focusing on its core attributes and practical utility in a laboratory setting. Its molecular formula is  $C_9H_{11}NO$ , and it has a molecular weight of approximately 149.19 g/mol .<sup>[1][2][3]</sup>

## Physicochemical and Structural Properties

The functionality of 3-(Dimethylamino)benzaldehyde in a synthetic context is dictated by its physical and chemical properties. The presence of both an aldehyde and a tertiary amine group on an aromatic ring creates a molecule with distinct reactivity at multiple sites. The dimethylamino group acts as a moderate electron-donating group, influencing the reactivity of

the aromatic ring, while the aldehyde group serves as a key site for nucleophilic attack and condensation reactions.

Table 1: Core Physicochemical Properties of 3-(Dimethylamino)benzaldehyde

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	[1][2][4]
Molecular Weight	149.19 g/mol	[2][3][5]
CAS Number	619-22-7	[1][2][4]
Appearance	Pale-yellow to yellow-brown liquid	[6]
Density	Approx. 1.1 ± 0.1 g/cm <sup>3</sup>	[3]
Boiling Point	Approx. 259.7 ± 23.0 °C at 760 mmHg	[3]
IUPAC Name	3-(dimethylamino)benzaldehyde	[2]
Solubility	Soluble in organic solvents (ethanol, ethers, chlorinated hydrocarbons); sparingly soluble in water.	[7]
Storage Temperature	2-8°C, under an inert gas atmosphere	[5][8][9]

## Reactivity and Mechanistic Considerations

The synthetic utility of 3-(Dimethylamino)benzaldehyde is primarily derived from the reactivity of its aldehyde functional group. This group is electrophilic and readily undergoes condensation reactions with nucleophiles, most notably primary amines, to form Schiff bases (imines). This reaction is fundamental to the synthesis of various heterocyclic systems and coordination complexes.

The dimethylamino group, being electron-donating, activates the aromatic ring toward electrophilic substitution, although its directing effects (ortho-, para-) mean that direct substitution on the 3-(dimethylamino)benzaldehyde ring must be carefully considered in synthetic design.

Below is a diagram illustrating the fundamental Schiff base formation, a cornerstone reaction for this molecule.

Caption: General workflow for Schiff base formation.

## Core Applications in Scientific Research

3-(Dimethylamino)benzaldehyde is not merely a laboratory curiosity; it is a pivotal intermediate with applications spanning pharmaceuticals, materials science, and analytical chemistry.

- **Pharmaceutical Synthesis:** It is a key starting material for synthesizing complex heterocyclic compounds, which form the backbone of many active pharmaceutical ingredients (APIs).<sup>[5]</sup><sup>[10]</sup> Its structure allows for the construction of novel molecular scaffolds for drug discovery programs.
- **Dyes and Fluorescent Probes:** The molecule's aromatic system and amine functionality facilitate its use as a building block for dyes and fluorescent probes.<sup>[5]</sup> These probes are instrumental in biochemical assays for signal detection and imaging.
- **Coordination Chemistry:** The Schiff bases derived from 3-(Dimethylamino)benzaldehyde can act as ligands, capable of coordinating with various metal ions. This has applications in catalysis and the development of novel materials with specific electronic or magnetic properties.<sup>[5]</sup>
- **Organic Synthesis:** Beyond Schiff bases, it serves as an intermediate in multi-step syntheses for creating sensors and optoelectronic materials.<sup>[5]</sup>

## Experimental Protocols

The following protocols are provided as validated, foundational procedures for the use and characterization of 3-(Dimethylamino)benzaldehyde in a research setting.

## Protocol 1: Synthesis of a Schiff Base (Imine)

This protocol details a standard condensation reaction with aniline as a representative primary amine.

Objective: To synthesize N-(3-(dimethylamino)benzylidene)aniline.

Materials:

- 3-(Dimethylamino)benzaldehyde (1.0 eq)
- Aniline (1.0 eq)
- Ethanol (absolute)
- Glacial acetic acid (catalytic amount)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

- **Reactant Setup:** In a 100 mL round-bottom flask, dissolve 1.49 g (10 mmol) of 3-(Dimethylamino)benzaldehyde in 25 mL of absolute ethanol. Add 0.93 g (10 mmol) of aniline to the solution.
- **Catalyst Addition:** Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.
- **Reaction:** Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.

- Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
- Drying: Dry the purified product in a vacuum oven. Characterize the final product by melting point and spectroscopic methods ( $^1\text{H}$  NMR, IR).

## Protocol 2: Spectroscopic Characterization

Objective: To confirm the identity and purity of 3-(Dimethylamino)benzaldehyde using IR and NMR spectroscopy.

### A. Infrared (IR) Spectroscopy:

- Prepare a sample by placing a drop of the neat liquid between two NaCl or KBr plates.
- Acquire the spectrum using an FTIR spectrometer.
- Expected Peaks: Look for characteristic absorption bands:
  - $\sim 1700\text{-}1680\text{ cm}^{-1}$ : A strong, sharp peak corresponding to the C=O stretch of the aromatic aldehyde.
  - $\sim 2820$  and  $2720\text{ cm}^{-1}$ : Two weak to medium peaks (Fermi doublets) characteristic of the C-H stretch of the aldehyde proton.
  - $\sim 1600\text{-}1450\text{ cm}^{-1}$ : Peaks corresponding to C=C stretching within the aromatic ring.
  - $\sim 1350\text{ cm}^{-1}$ : A peak for the C-N stretching of the tertiary aromatic amine.

### B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample ( $\sim 10\text{-}20\text{ mg}$ ) in an appropriate deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ).[\[11\]](#)
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Expected  $^1\text{H}$  NMR Signals (in  $\text{CDCl}_3$ ):
  - $\sim 9.9\text{ ppm}$ : A singlet for the aldehyde proton ( $-\text{CHO}$ ).

- ~7.0-7.5 ppm: A multiplet pattern corresponding to the four protons on the aromatic ring.
- ~3.0 ppm: A singlet integrating to six protons, corresponding to the two methyl groups of the dimethylamino function (-N(CH<sub>3</sub>)<sub>2</sub>).
- Expected <sup>13</sup>C NMR Signals (in CDCl<sub>3</sub>):
  - ~192 ppm: Signal for the aldehyde carbonyl carbon.
  - ~150 ppm: Signal for the aromatic carbon attached to the nitrogen.
  - ~110-140 ppm: Signals for the other aromatic carbons.
  - ~40 ppm: Signal for the methyl carbons of the dimethylamino group.[\[11\]](#)

## Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. 3-(Dimethylamino)benzaldehyde is a hazardous substance and must be handled with appropriate care.

GHS Hazard Identification:[\[2\]](#)[\[6\]](#)

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):[\[12\]](#)

- Always handle this chemical in a well-ventilated fume hood.

- Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and tightly fitting safety goggles.
- Avoid inhalation of vapor and direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[12]

#### Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5][8]
- Keep away from strong oxidizing agents and incompatible materials.

## Conclusion

3-(Dimethylamino)benzaldehyde is a foundational reagent whose utility is rooted in its straightforward yet powerful reactivity. Its role as a precursor to Schiff bases, heterocyclic systems, and functional dyes makes it indispensable in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. By understanding its properties and adhering to rigorous safety and handling protocols, researchers can effectively leverage this compound to advance their scientific and developmental objectives.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Dimethylamino)benzaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340118#3-dimethylamino-benzaldehyde-molecular-weight-and-formula]

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